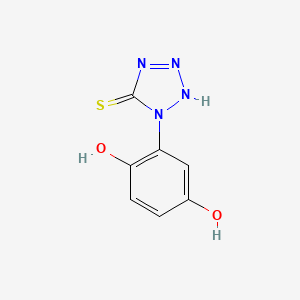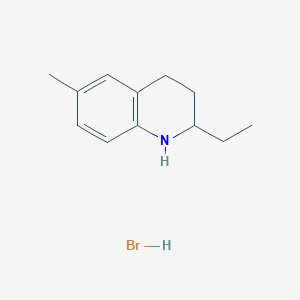
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a tetrazolidinyl group and a cyclohexa-2,5-diene-1,4-dione moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with a suitable tetrazolidinyl precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction, where the cyclohexa-2,5-diene-1,4-dione is treated with a tetrazolidinyl thiol in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The tetrazolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetrazolidinyl derivatives.
Applications De Recherche Scientifique
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The tetrazolidinyl group is particularly important in mediating these interactions, as it can form stable adducts with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(5-Sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the tetrazolidinyl group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack this functional group and therefore exhibit different properties and applications .
Propriétés
| 91307-31-2 | |
Formule moléculaire |
C7H6N4O2S |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
1-(2,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H6N4O2S/c12-4-1-2-6(13)5(3-4)11-7(14)8-9-10-11/h1-3,12-13H,(H,8,10,14) |
Clé InChI |
YEPOQJIKXBPGFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)N2C(=S)N=NN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
